Cas no 494-99-5 (3,4-Dimethoxytoluene)
3,4-Dimethoxytoluene Chemical and Physical Properties
Names and Identifiers
-
- 1,2-Dimethoxy-4-methylbenzene
- 3,4-Dimethoxytoluene
- 3,4-Dimethoxytoluene
- 4-Methylveratrole
- Benzene,1,2-dimethoxy-4-methyl
- Homoveratrole
- Benzene, 1,2-dimethoxy-4-methyl-
- 4-Methylveratrol
- 4-Methyl-1,2-dimethoxybenzene
- 1,2-Dimethoxy-4-methyl-benzene
- 349X0G2SSF
- GYPMBQZAVBFUIZ-UHFFFAOYSA-N
- homoveratrol
- 4 -methylveratrole
- 3.4-dimethoxytoluene
- Toluene,4-dimethoxy-
- Veratrole, 4-methyl-
- PubChem23595
- 3,4-dimethoxy-toluene
- Toluene, 3,4-dimethoxy-
- KS
-
- MDL: MFCD00016651
- Inchi: 1S/C9H12O2/c1-7-4-5-8(10-2)9(6-7)11-3/h4-6H,1-3H3
- InChI Key: GYPMBQZAVBFUIZ-UHFFFAOYSA-N
- SMILES: COC1C(OC)=CC(C)=CC=1
- BRN: 2045328
Computed Properties
- Exact Mass: 152.08400
- Monoisotopic Mass: 152.08373
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 114
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.9
- Topological Polar Surface Area: 18.5
Experimental Properties
- Color/Form: Not determined
- Density: 1.051 g/mL at 25 °C(lit.)
- Melting Point: 22-23 °C (lit.)
- Boiling Point: 133-135 °C/50 mmHg(lit.)
- Flash Point: Fahrenheit: 183.2 ° f < br / > Celsius: 84 ° C < br / >
- Refractive Index: n20/D 1.528(lit.)
- Water Partition Coefficient: Insoluble
- PSA: 18.46000
- LogP: 2.01220
- Solubility: Insoluble in water
3,4-Dimethoxytoluene Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36-S37/39
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- TSCA:Yes
- Storage Condition:Store at room temperature
- Safety Term:S26;S37/39
- Risk Phrases:R36/37/38
3,4-Dimethoxytoluene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 018601-10g |
3,4-Dimethoxytoluene |
494-99-5 | 99% | 10g |
£10.00 | 2022-03-01 | |
| Fluorochem | 018601-25g |
3,4-Dimethoxytoluene |
494-99-5 | 99% | 25g |
£16.00 | 2022-03-01 | |
| Fluorochem | 018601-100g |
3,4-Dimethoxytoluene |
494-99-5 | 99% | 100g |
£41.00 | 2022-03-01 | |
| Fluorochem | 018601-500g |
3,4-Dimethoxytoluene |
494-99-5 | 99% | 500g |
£173.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B135636-100g |
3,4-Dimethoxytoluene |
494-99-5 | ≥98% | 100g |
¥298.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B135636-25g |
3,4-Dimethoxytoluene |
494-99-5 | ≥98% | 25g |
¥106.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B135636-500g |
3,4-Dimethoxytoluene |
494-99-5 | ≥98% | 500g |
¥1003.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B135636-5g |
3,4-Dimethoxytoluene |
494-99-5 | ≥98% | 5g |
¥30.90 | 2023-09-04 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R027139-100g |
3,4-Dimethoxytoluene |
494-99-5 | 98% | 100g |
¥135 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R027139-25g |
3,4-Dimethoxytoluene |
494-99-5 | 98% | 25g |
¥34 | 2024-05-23 |
3,4-Dimethoxytoluene Production Method
Production Method 1
Production Method 2
1.2 Solvents: Tetrahydrofuran ; 30 min; 2 h
1.3 Reagents: Carbon dioxide
2.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt
2.2 Reagents: Water ; rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C
Production Method 3
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min
2.2 Solvents: Tetrahydrofuran ; 30 min; 2 h
2.3 Reagents: Carbon dioxide
3.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt
3.2 Reagents: Water ; rt
4.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C
Production Method 4
1.2 Reagents: Water ; rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C
Production Method 5
1.2 Reagents: Water
3,4-Dimethoxytoluene Raw materials
3,4-Dimethoxytoluene Preparation Products
- 2-Methoxy-4-methylphenol (93-51-6)
- 2-Phenylacetamide (103-81-1)
- 2',4'-Dimethoxypropiophenone (831-00-5)
- 2,5-Dimethyl-3,4-hexanediol (22607-11-0)
- 2,4-heptadiene, 2,4-dimethyl- (74421-05-9)
- Phenol,2-ethyl-4,5-dimethyl- (2219-78-5)
- Benzene, 4-butyl-1,2-dimethoxy- (59056-76-7)
- 1,2-Dimethoxy-4-propylbenzene (5888-52-8)
- Cyclopentane, 1-ethyl-2-(4-methylpentyl)- (219726-60-0)
- 2-Cyclohexen-1-one, 3-acetyl-2,4,4-trimethyl- (94391-24-9)
- 3-Acetoxydodecane (60826-26-8)
- cis-2-Methylcyclohexanol (7443-70-1)
- 1-Ethyl-2,4-dimethylbenzene (874-41-9)
- 2,3,4,5-Tetramethyl-1,4-hexadiene (51504-54-2)
- 2-Ethyl-5-propylphenol (72386-20-0)
- 2-Methylpropanoic acid (79-31-2)
3,4-Dimethoxytoluene Suppliers
3,4-Dimethoxytoluene Related Literature
-
Md. Jakir Hossain,Toshikazu Ono,Kosuke Wakiya,Yoshio Hisaeda Chem. Commun. 2017 53 10878
-
2. 921. The oxidation of phenolic ethers with peroxyacetic acidH. Davidge,Alwyn G. Davies,J. Kenyon,R. F. Mason J. Chem. Soc. 1958 4569
-
3. 921. The oxidation of phenolic ethers with peroxyacetic acidH. Davidge,Alwyn G. Davies,J. Kenyon,R. F. Mason J. Chem. Soc. 1958 4569
-
Deepak Verma,Rizki Insyani,Young-Woong Suh,Seung Min Kim,Seok Ki Kim,Jaehoon Kim Green Chem. 2017 19 1969
-
Christian A. Citron,Lena Barra,Joachim Wink,Jeroen S. Dickschat Org. Biomol. Chem. 2015 13 2673
Related Categories
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Dimethoxybenzenes
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Methoxybenzenes Dimethoxybenzenes
- Solvents and Organic Chemicals Organic Compounds Hydrocarbons
Additional information on 3,4-Dimethoxytoluene
Professional Introduction to 3,4-Dimethoxytoluene (CAS No. 494-99-5)
3,4-Dimethoxytoluene, also identified by its Chemical Abstracts Service (CAS) number 494-99-5, is a significant organic compound widely utilized in the chemical and pharmaceutical industries. This aromatic hydrocarbon derivative features a benzene ring substituted with two methoxy groups at the 3rd and 4th positions, imparting unique chemical properties that make it valuable in synthetic applications.
The structural configuration of 3,4-Dimethoxytoluene contributes to its versatility as a building block in organic synthesis. Its methoxy substituents enhance reactivity, enabling participation in various chemical transformations such as nucleophilic aromatic substitution, electrophilic aromatic substitution, and coupling reactions. These characteristics are particularly relevant in the development of pharmaceutical intermediates and fine chemicals.
In recent years, 3,4-Dimethoxytoluene has garnered attention in the field of medicinal chemistry due to its role as a precursor in synthesizing bioactive molecules. Researchers have explored its utility in constructing heterocyclic compounds, which are prevalent in modern drug discovery. For instance, derivatives of 3,4-Dimethoxytoluene have been investigated for their potential pharmacological effects, including anti-inflammatory and antimicrobial properties. The methoxy groups facilitate modifications that can fine-tune the biological activity of the resulting compounds.
The compound’s significance extends to industrial applications as well. It serves as a key intermediate in the production of dyes, fragrances, and polymers. The presence of electron-donating methoxy groups influences the electronic properties of the benzene ring, making it useful in designing materials with specific optical or electrical characteristics. This has sparked interest in its incorporation into advanced materials research.
Advances in synthetic methodologies have further highlighted the importance of 3,4-Dimethoxytoluene. Modern catalytic processes enable more efficient and selective transformations of this compound, reducing byproduct formation and improving yield. Such innovations are critical for large-scale production and align with sustainable chemistry principles. For example, transition-metal-catalyzed cross-coupling reactions involving 3,4-Dimethoxytoluene have been optimized for greener synthesis routes.
Recent studies have also explored the role of 3,4-Dimethoxytoluene in biocatalysis. Enzymatic modifications of this compound have revealed novel pathways for constructing complex molecules with reduced environmental impact. This approach leverages nature’s catalytic prowess to achieve reactions that would be challenging through traditional synthetic methods. The integration of biocatalysis with established chemical processes represents a forward-looking strategy in industrial chemistry.
The compound’s stability under various conditions makes it a reliable choice for long-term storage and transport. However, handling 3,4-Dimethoxytoluene requires adherence to standard laboratory safety protocols to ensure worker protection and prevent degradation. Proper ventilation and personal protective equipment (PPE) are essential when working with this substance.
In conclusion, 3,4-Dimethoxytoluene (CAS No. 494-99-5) is a multifaceted compound with broad applications across multiple industries. Its unique structural features and reactivity make it indispensable in pharmaceutical research, material science, and industrial chemistry. Ongoing advancements continue to expand its utility, reinforcing its importance as a chemical intermediate in both academic and commercial settings.
494-99-5 (3,4-Dimethoxytoluene) Related Products
- 93-51-6(2-Methoxy-4-methylphenol)
- 6443-69-2(3,4,5-Trimethoxytoluene)
- 1195-09-1(2-Methoxy-5-methylphenol)
- 1125-67-3(3-methoxy-5-methylbenzene-1,2-diol)
- 10568-14-6(Phenol, 4-methyl-2-(4-methylphenoxy)-)
- 6638-05-7(Methylsyringol)
- 1128-32-1(Iridol)
- 20189-08-6(2-Methoxy-4-Methylphenol--d3,OD)
- 140380-82-1(Benzene, 1-methoxy-2-(3-methylphenoxy)-)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)